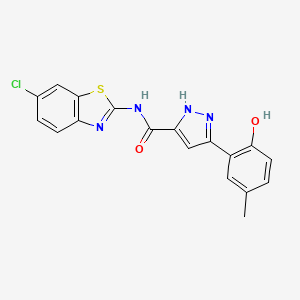
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) is a synthetic stimulant compound that belongs to the phenidate class. It is structurally related to methylphenidate, a well-known medication used to treat attention-deficit hyperactivity disorder (ADHD) and narcolepsy. The compound is characterized by the presence of a fluorine atom on the ethyl group attached to the phenidate structure, which may influence its pharmacological properties.
Métodos De Preparación
The synthesis of (+/-)-threo-4-Fluoroethylphenidate (hydrochloride) involves several steps, starting from the appropriate precursor chemicals. One common synthetic route includes the following steps:
Formation of the intermediate: The process begins with the reaction of 4-fluorobenzaldehyde with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is acylated with methyl chloroformate to form the ester intermediate.
Hydrolysis and salt formation: The ester is hydrolyzed to produce the free acid, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable techniques for large-scale synthesis.
Análisis De Reacciones Químicas
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine, to understand its potential as a central nervous system stimulant.
Medicine: Research is conducted to explore its potential therapeutic applications in treating ADHD and other neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of (+/-)-threo-4-Fluoroethylphenidate (hydrochloride) involves the inhibition of dopamine and norepinephrine reuptake transporters. By blocking these transporters, the compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This action is similar to that of methylphenidate, but the presence of the fluorine atom may alter its binding affinity and pharmacokinetic properties.
Comparación Con Compuestos Similares
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) is compared with other similar compounds, such as:
Methylphenidate: Both compounds inhibit dopamine and norepinephrine reuptake, but the fluorine substitution in (+/-)-threo-4-Fluoroethylphenidate may result in different pharmacological effects.
Ethylphenidate: Similar in structure, but lacks the fluorine atom, which may influence its potency and duration of action.
Dexmethylphenidate: The dextrorotatory enantiomer of methylphenidate, which is more potent and has a different pharmacokinetic profile.
The uniqueness of (+/-)-threo-4-Fluoroethylphenidate (hydrochloride) lies in its fluorine substitution, which may confer distinct pharmacological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H21ClFNO2 |
|---|---|
Peso molecular |
301.78 g/mol |
Nombre IUPAC |
ethyl (2R)-2-(4-fluorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C15H20FNO2.ClH/c1-2-19-15(18)14(13-5-3-4-10-17-13)11-6-8-12(16)9-7-11;/h6-9,13-14,17H,2-5,10H2,1H3;1H/t13-,14-;/m1./s1 |
Clave InChI |
YIZCRMZHXLDJNK-DTPOWOMPSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=C(C=C2)F.Cl |
SMILES canónico |
CCOC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


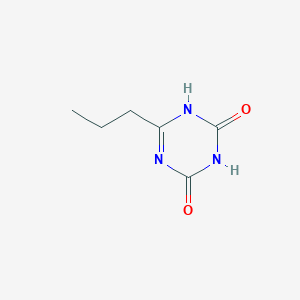

![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)
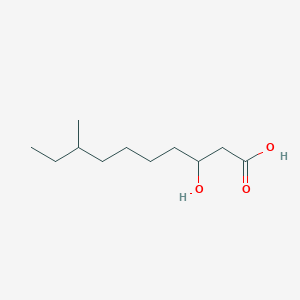
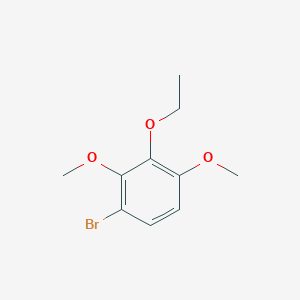
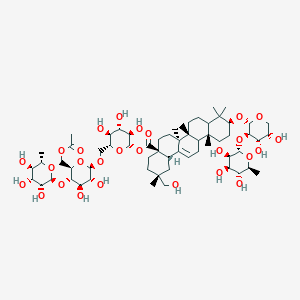

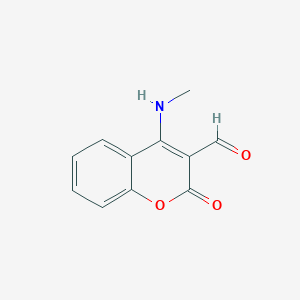
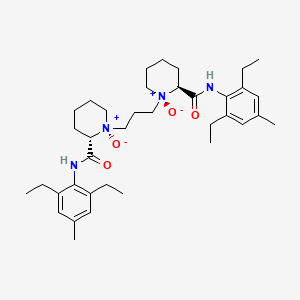

![2,4-Dihydro-5-[(phenylmethoxy)methyl]-4-(3-pyridinyl)-3H-1,2,4-triazole-3-thione](/img/structure/B14080116.png)

![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)
